BSJ-4-116

Description

Properties

IUPAC Name |

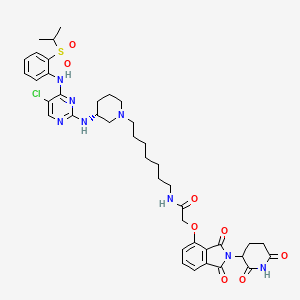

N-[7-[(3R)-3-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]piperidin-1-yl]heptyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H49ClN8O8S/c1-25(2)58(55,56)32-16-7-6-14-29(32)45-36-28(41)22-43-40(47-36)44-26-12-11-21-48(23-26)20-9-5-3-4-8-19-42-34(51)24-57-31-15-10-13-27-35(31)39(54)49(38(27)53)30-17-18-33(50)46-37(30)52/h6-7,10,13-16,22,25-26,30H,3-5,8-9,11-12,17-21,23-24H2,1-2H3,(H,42,51)(H,46,50,52)(H2,43,44,45,47)/t26-,30?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOJMGTVKMABKQ-FIQOPJFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3CCCN(C3)CCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)N[C@@H]3CCCN(C3)CCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H49ClN8O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

837.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to BSJ-4-116: A Selective CDK12 Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

BSJ-4-116 is a highly potent and selective degrader of Cyclin-Dependent Kinase 12 (CDK12), an emerging therapeutic target in oncology due to its critical role in regulating the transcription of genes involved in the DNA-damage response (DDR).[1][2] This technical guide provides a comprehensive overview of this compound, including its primary function, mechanism of action, and key experimental data. It is designed to serve as a resource for researchers and drug development professionals working in the fields of oncology and targeted protein degradation.

Introduction to this compound

This compound is a proteolysis-targeting chimera (PROTAC) that is designed to selectively induce the degradation of CDK12.[3][4] PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound is composed of a ligand that binds to CDK12 and another ligand that recruits the Cereblon (CRBN) E3 ligase.[3][5] This selective degradation of CDK12 has significant downstream effects on gene transcription and cellular function, making this compound a valuable tool for cancer research and a potential therapeutic agent.[1][2]

Primary Function and Mechanism of Action

The primary function of this compound is to specifically and efficiently degrade CDK12.[6] This degradation leads to the downregulation of DDR genes through a mechanism involving the premature termination of transcription and an increase in polyadenylation.[1][2][3] By depleting cellular levels of CDK12, this compound exhibits potent antiproliferative effects in various cancer cell lines.[3][6] Notably, its efficacy has been observed both as a standalone agent and in combination with other anticancer drugs, such as the PARP inhibitor Olaparib.[1][3]

The mechanism of action of this compound is illustrated in the signaling pathway diagram below.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Potency and Physicochemical Properties

| Parameter | Value | Reference |

| IC₅₀ | 6 nM | [3][7][8] |

| Molecular Weight | 837.38 g/mol | [6][8] |

| Formula | C₄₀H₄₉ClN₈O₈S | [6] |

| CAS Number | 2519823-34-6 | [6] |

Table 2: In Vitro Activity

| Cell Line | Concentration | Incubation Time | Effect | Reference |

| Jurkat | 50 nM | 6-24 hours | Decrease in CDK12 protein levels | [3][7] |

| MOLT-4 | Not Specified | Not Specified | Inhibition of cell growth | [2][3][7] |

| Kelly CDK12C1039F | 10-10000 nM | 72 hours | Potent antiproliferative effects | [3][7][8] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

Cell Culture and Treatment

-

Cell Lines: Jurkat and MOLT-4 (T-ALL cells) and Kelly CDK12C1039F neuroblastoma cells are commonly used.

-

Treatment: Cells are exposed to varying concentrations of this compound (e.g., 50 nM for Jurkat cells) or a DMSO vehicle control for specified durations (e.g., 6 to 24 hours).[3][6][7]

Western Blotting

-

Objective: To assess the levels of CDK12, CDK13, and other relevant proteins following treatment.

-

Protocol:

-

After treatment, cells are lysed to extract total protein.

-

Protein concentration is determined using a standard assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked and then incubated with primary antibodies against CDK12, CDK13, and a loading control (e.g., α-tubulin or β-actin).

-

Following incubation with a secondary antibody, the protein bands are visualized using an appropriate detection system.

-

Quantitative Proteomics

-

Objective: To determine the proteome-wide selectivity of this compound.

-

Protocol:

-

Jurkat cells are treated with this compound (e.g., 50 nM) or DMSO for a specified time (e.g., 8 hours).[6]

-

Cells are harvested, and proteins are extracted, digested into peptides, and labeled with isobaric tags for multiplexed quantitative mass spectrometry.

-

The relative abundance of proteins across different treatment conditions is determined to identify proteins that are significantly degraded.[1]

-

Antiproliferative Assays

-

Objective: To measure the effect of this compound on cancer cell growth.

-

Protocol:

-

Cells (e.g., Kelly CDK12C1039F) are seeded in multi-well plates.

-

The cells are treated with a range of concentrations of this compound for a defined period (e.g., 72 hours).[3][7]

-

Cell viability or proliferation is assessed using a suitable assay (e.g., CellTiter-Glo).

-

The GR₅₀ (growth rate inhibition) or IC₅₀ values are calculated to determine the antiproliferative potency.[3]

-

Conclusion

This compound is a powerful research tool for investigating the biological functions of CDK12 and holds promise as a potential therapeutic agent. Its high potency and selectivity for CDK12 make it a valuable molecule for targeted cancer therapy, particularly in combination with DNA-damaging agents or PARP inhibitors. Further research into the resistance mechanisms and in vivo efficacy of this compound will be crucial for its clinical translation.

References

- 1. Discovery and resistance mechanism of a selective CDK12 degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Active Degraders | Tocris Bioscience [tocris.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. glpbio.com [glpbio.com]

- 8. This compound | Ligand for E3 Ligase | CDK | TargetMol [targetmol.com]

An In-Depth Technical Guide to the Mechanism of Action of BSJ-4-116

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of BSJ-4-116, a highly potent and selective degrader of Cyclin-Dependent Kinase 12 (CDK12). It details the molecule's mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and provides visual diagrams of its core pathways and experimental workflows.

Core Mechanism of Action

This compound is a rationally designed bifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC).[1] Its structure consists of a ligand that binds to CDK12 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2] This dual binding induces the formation of a ternary complex between CDK12 and CRBN.[2][3]

Once this complex is formed, CRBN, as part of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex, ubiquitinates CDK12. This polyubiquitination marks CDK12 for degradation by the 26S proteasome.[3][4] The degradation of CDK12 is rapid and efficient, with a reported IC50 of 6 nM.[1][5][6]

The primary downstream effect of CDK12 degradation is the disruption of transcriptional regulation. CDK12 is a crucial kinase that phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), particularly at Serine 2 (Ser2) and Threonine 4 (Thr4) residues.[7] Treatment with this compound leads to a substantial suppression of Pol II phosphorylation at these sites.[7]

This loss of phosphorylation impairs transcriptional elongation and leads to the premature cleavage and polyadenylation (PCPA) of transcripts, particularly those of long genes.[3][6][7][8][9] A key set of genes affected by this process are those involved in the DNA Damage Response (DDR), such as BRCA1.[4][7] The downregulation of DDR genes creates a cellular state of synthetic lethality, which can be exploited therapeutically.

A significant feature of this compound is its high selectivity for CDK12 over its close homolog CDK13, which is attributed to specific residue differences between the two kinases that affect the stability of the ternary complex.[3][4][10]

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for this compound.

Table 1: In Vitro Potency and Degradation Efficiency

| Parameter | Value | Cell Line / Condition | Notes |

| IC50 | 6 nM | In vitro degradation | Represents the concentration for 50% degradation of CDK12.[1][5][6] |

| DC50 (CDK12) | 60 nM | HEK293T cells | Reported in a 2023 study; measured via HiBiT assay after 6h treatment.[11] |

| DC50 (CDK13) | 73 nM | HEK293T cells | Reported in the same 2023 study, suggesting some level of CDK13 degradation in this specific cell line and assay.[11] |

Note on Selectivity: The primary 2021 publication establishing this compound emphasizes its high selectivity for CDK12 over CDK13, as confirmed by quantitative proteomics in Jurkat cells where CDK13 levels were minimally affected.[3] The DC50 values from a more recent preprint using a different cell line (HEK293T) and assay system suggest the selectivity profile may be cell-type or context-dependent.

Table 2: Cellular Antiproliferative Activity (GR50)

| Cell Line | GR50 (approx.) | Treatment Duration | Notes |

| Jurkat | ~50 nM | 72 hours | Estimated based on studies where resistance was induced at concentrations 10-fold higher than the GR50.[12] |

| MOLT-4 | ~50 nM | 72 hours | Estimated based on studies where resistance was induced at concentrations 10-fold higher than the GR50.[12] |

| Kelly (Parental) | Not specified | 72 hours | Used as a parental line for comparison with resistant cells.[1] |

| Kelly (CDK12C1039F) | Improved GR50 | 72 hours | This compound demonstrates improved growth rate inhibition in cells resistant to covalent CDK12 inhibitors.[1] |

Signaling Pathway and Workflow Diagrams

Signaling Pathway of this compound

Caption: Mechanism of Action for this compound PROTAC Degrader.

Experimental Workflow

Caption: General experimental workflow for characterizing this compound.

Detailed Experimental Protocols

The following protocols are based on methodologies described in the primary literature for the characterization of this compound.[2][3][7][12]

Cell Culture and Treatment

-

Cell Lines: T-ALL cell lines (Jurkat, MOLT-4) and neuroblastoma cells (Kelly) are commonly used.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, cells are treated with the desired concentration of this compound (e.g., 50 nM for mechanistic studies) or an equivalent volume of DMSO as a vehicle control. Incubation times vary by assay (e.g., 6-24 hours for protein analysis, 72 hours for proliferation).[1]

Immunoblotting

-

Cell Lysis: After treatment, cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes are blocked and then incubated with primary antibodies overnight at 4°C. Key primary antibodies include those against CDK12, CDK13, Cyclin K, Pol II CTD, phospho-Pol II CTD (Ser2, Thr4, Ser5), and a loading control (e.g., GAPDH, β-actin).

-

Detection: Membranes are washed and incubated with HRP-conjugated secondary antibodies. The signal is visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Proteomics

-

Sample Preparation: Jurkat cells are treated with 50 nM this compound or DMSO for 8 hours.[3]

-

Lysis and Digestion: Cells are lysed, and proteins are digested into peptides (e.g., with trypsin).

-

TMT Labeling: Peptides from different conditions are labeled with tandem mass tags (TMT) for multiplexed analysis.

-

LC-MS/MS: The labeled peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Raw data is processed to identify and quantify proteins across samples. The relative abundance of proteins in this compound-treated cells is compared to DMSO-treated cells to identify significantly degraded proteins.

3' Poly(A) Sequencing

-

Cell Treatment and RNA Extraction: Jurkat cells are treated with 50 nM this compound for 8 hours. Total RNA is extracted using TRIzol reagent following the manufacturer's protocol.[7]

-

DNase Treatment: RNA samples are treated with DNase I to remove any contaminating genomic DNA.[7]

-

Library Preparation: Sequencing libraries are prepared using a commercial kit designed for 3'-end sequencing to specifically capture the polyadenylated ends of transcripts.[7]

-

Sequencing: Libraries are sequenced on a high-throughput platform (e.g., Illumina HiSeq).[7]

-

Bioinformatic Analysis: Sequencing reads are aligned to the reference genome to identify transcript ends and quantify the usage of polyadenylation sites. Analysis focuses on identifying premature cleavage and polyadenylation events within gene bodies, particularly for DDR genes.

Cell Proliferation and Synergy Assays

-

Cell Seeding: Cells are seeded in 96-well plates.

-

Drug Treatment: Cells are treated with a serial dilution of this compound (e.g., 10 nM to 10,000 nM) alone or in combination with a fixed concentration of a PARP inhibitor (e.g., Olaparib) for 72 hours.[1]

-

Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo.

-

Data Analysis:

-

GR50 Calculation: Growth rate inhibition (GR) metrics are calculated to determine the GR50 value, which is the concentration at which the growth rate is halved.

-

Synergy Calculation: For combination treatments, synergy is quantified using methods such as the Bliss independence model. An "excess over Bliss" score greater than zero indicates a synergistic interaction.[3]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | Ligand for E3 Ligase | CDK | TargetMol [targetmol.com]

- 6. This compound is a Highly Potent and Selective PROTAC Based CDK12 Degrader | MedChemExpress [medchemexpress.eu]

- 7. Discovery and resistance mechanism of a selective CDK12 degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dama.umh.es [dama.umh.es]

- 10. Discovery of a Highly Potent and Selective Dual PROTAC Degrader of CDK12 and CDK13 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BSJ-4-116 in CDK12 Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of transcription, particularly for genes involved in the DNA damage response (DDR).[1][2] Its role in maintaining genomic stability makes it a compelling target for cancer therapy.[3][4] However, the high degree of homology with other transcriptional CDKs, such as CDK13, has posed a significant challenge in developing selective inhibitors.[1][5] This guide provides an in-depth analysis of BSJ-4-116, a potent and selective degrader of CDK12. This compound utilizes the proteolysis-targeting chimera (PROTAC) technology to induce the degradation of CDK12, offering a distinct and advantageous mechanism over traditional kinase inhibition.[1][6][7]

Mechanism of Action of this compound

This compound is a heterobifunctional molecule designed to simultaneously bind to CDK12 and an E3 ubiquitin ligase.[7] Specifically, it engages Cereblon (CRBN), a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1][2] This binding induces the formation of a ternary complex between CDK12, this compound, and CRBN.[1] The proximity brought about by this complex facilitates the ubiquitination of CDK12, marking it for degradation by the proteasome.[1] This targeted degradation leads to a rapid and sustained depletion of cellular CDK12 levels.[8] A negative control compound, this compound-NC, which is incapable of binding CRBN, is often used to demonstrate that the degradation is dependent on the E3 ligase recruitment.[9]

The degradation of CDK12 by this compound is highly selective. Quantitative proteomic studies have shown that at effective concentrations, this compound significantly reduces CDK12 levels with minimal impact on the closely related CDK13 or its binding partner, Cyclin K.[1][9][10]

Downstream Effects of CDK12 Degradation

The primary consequence of this compound-mediated CDK12 degradation is the downregulation of genes involved in the DNA damage response (DDR).[5][7][11] CDK12 is known to regulate the transcription of these genes by phosphorylating the C-terminal domain of RNA Polymerase II, which is crucial for transcriptional elongation.[4][8] The loss of CDK12 leads to premature cleavage and polyadenylation (PCPA) of DDR gene transcripts, resulting in non-functional proteins.[1][5] This impairment of the DDR pathway sensitizes cancer cells to DNA-damaging agents and PARP inhibitors like Olaparib.[2][5][10]

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Comments |

| CDK12 IC50 | 6 nM[7][8] | - | In vitro kinase assay. |

| CDK12 Degradation | Significant at 50 nM[6][8] | Jurkat | Time-dependent degradation observed. |

| CDK13 Degradation | Minimally affected[1] | Jurkat | Demonstrates selectivity for CDK12. |

| Cyclin K Levels | No significant change[1][10] | Jurkat | Degradation is specific to CDK12. |

Table 2: Cellular Effects of this compound

| Effect | Concentration | Time | Cell Line |

| Anti-proliferative Activity | Dose-dependent | 72 hours | Jurkat, MOLT-4[1][12] |

| G2/M Cell Cycle Arrest | 50 nM | - | Jurkat[1] |

| Synergy with Olaparib | Dose-dependent | - | Jurkat, MOLT-4[1][2] |

| DDR Gene Downregulation | 50 nM | 8 hours | Jurkat[6] |

Experimental Protocols

Cell Culture

Jurkat and MOLT-4 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for CDK12 Degradation

-

Cell Treatment: Seed cells at a density of 1 x 10^6 cells/mL. Treat with desired concentrations of this compound, this compound-NC, or DMSO (vehicle control) for the indicated times (e.g., 6, 12, 24 hours).

-

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against CDK12, CDK13, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Proteomics (Mass Spectrometry)

-

Sample Preparation: Treat Jurkat cells with 50 nM this compound or DMSO for 8 hours. Harvest and lyse the cells.

-

Protein Digestion: Reduce, alkylate, and digest the proteins with trypsin.

-

TMT Labeling: Label the resulting peptides with tandem mass tags (TMT) for multiplexed analysis.

-

LC-MS/MS Analysis: Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Process the raw data to identify and quantify proteins. Perform statistical analysis to determine significantly degraded proteins.

Poly(A) 3'-End Sequencing

-

Cell Treatment and RNA Extraction: Treat Jurkat cells with 50 nM this compound or DMSO for 8 hours. Extract total RNA using TRIzol reagent followed by DNase I treatment.[6]

-

Library Preparation: Prepare sequencing libraries from the extracted RNA, focusing on the 3' ends of polyadenylated transcripts.

-

Sequencing: Perform high-throughput sequencing of the prepared libraries.

-

Data Analysis: Align the sequencing reads to the reference genome and analyze for changes in polyadenylation site usage and premature cleavage events.

Cell Viability Assay

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Compound Treatment: Treat the cells with a serial dilution of this compound, this compound-NC, or a positive control for 72 hours.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo) to the wells and measure the luminescence, which is proportional to the number of viable cells.

-

Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) from the dose-response curves.

NanoBRET™ Ternary Complex Assay

-

Cell Transfection: Co-transfect HEK293 cells with plasmids expressing NanoLuc-CDK12 and HaloTag-CRBN.

-

Cell Plating: Seed the transfected cells into a 96-well plate.

-

Compound Treatment: Add the HaloTag NanoBRET ligand and the test compounds (this compound or this compound-NC) to the cells.

-

Signal Measurement: After a 3-hour incubation, add the NanoBRET Nano-Glo substrate and measure the donor and acceptor luminescence signals.

-

Data Analysis: Calculate the NanoBRET ratio to determine the extent of ternary complex formation.

Visualizations

Caption: Mechanism of this compound-induced CDK12 degradation.

Caption: Downstream effects of CDK12 degradation by this compound.

Caption: Experimental workflow for Western Blot analysis.

References

- 1. Protocol for analyzing intact mRNA poly(A) tail length using nanopore direct RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Poly(A)-seq: A method for direct sequencing and analysis of the transcriptomic poly(A)-tails - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. A Practical Workflow Guide for Poly(A) RNA-Seq - CD Genomics [rna.cd-genomics.com]

- 6. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.sg]

- 7. Understanding Poly(A) Selection: Mechanism, Protocols, and Applications - CD Genomics [rna.cd-genomics.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide: BSJ-4-116 as a PROTAC for Targeted Protein Degradation of CDK12

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of BSJ-4-116, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 12 (CDK12).

Core Concept: Targeted Protein Degradation with this compound

This compound is a heterobifunctional molecule that leverages the cell's own ubiquitin-proteasome system to selectively eliminate CDK12, a key regulator of transcription and the DNA damage response (DDR)[1][2]. As a PROTAC, this compound consists of three key components: a ligand that binds to the target protein (CDK12), a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon), and a linker connecting these two moieties[3]. This tripartite design facilitates the formation of a ternary complex between CDK12 and Cereblon, leading to the ubiquitination and subsequent proteasomal degradation of CDK12[4][5].

Quantitative Data Summary

This compound has demonstrated high potency and efficacy in various preclinical studies. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Cell Line(s) | Assay Type | Reference(s) |

| IC50 (CDK12) | 6 nM | N/A | In vitro kinase assay | [1][3][6] |

| GR50 | Not explicitly quantified in the provided search results | Jurkat, MOLT-4, Kelly | Growth Rate Inhibition | [3][7] |

| DC50 | Not explicitly quantified in the provided search results | Jurkat | Western Blot | [4][8] |

| Dmax | Not explicitly quantified in the provided search results | Jurkat | Western Blot | [4][8] |

Note: While the search results confirm that GR50 values were determined for Jurkat, MOLT-4, and Kelly cells, the specific numerical values were not available.

Mechanism of Action and Signaling Pathway

This compound induces the degradation of CDK12, which plays a critical role in the regulation of gene transcription, particularly for genes involved in the DNA Damage Response (DDR) pathway[1][2]. By promoting the degradation of CDK12, this compound disrupts the normal transcription of these essential DDR genes, leading to increased cellular sensitivity to DNA damaging agents and PARP inhibitors[1][7].

Caption: Mechanism of this compound-induced CDK12 degradation.

References

- 1. This compound is a Highly Potent and Selective PROTAC Based CDK12 Degrader | MedChemExpress [medchemexpress.eu]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Ligand for E3 Ligase | CDK | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

Unraveling the Selectivity of BSJ-4-116: A Deep Dive into a Potent and Specific CDK12 Degrader

For Immediate Release

BOSTON, MA – In the landscape of precision oncology, the selective targeting of cyclin-dependent kinases (CDKs) remains a formidable challenge due to the high degree of homology within the kinase family. This technical guide delves into the remarkable selectivity of BSJ-4-116, a potent degrader of Cyclin-Dependent Kinase 12 (CDK12). Through a comprehensive analysis of biochemical and cellular data, we illuminate the molecular mechanisms underpinning its specificity and provide a detailed overview of the experimental protocols used for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, kinase biology, and targeted protein degradation.

Introduction

Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of transcriptional elongation, particularly for genes involved in the DNA damage response (DDR).[1] Its role in maintaining genomic stability has positioned it as a compelling therapeutic target in various cancers. However, the structural similarity between CDK12 and other transcriptional CDKs, most notably CDK13, has historically hindered the development of truly selective inhibitors. This compound, a heterobifunctional degrader, overcomes this challenge by inducing the selective ubiquitination and subsequent proteasomal degradation of CDK12.[1] This guide explores the multi-faceted approach taken to establish the exceptional selectivity of this compound.

Mechanism of Action: A PROTAC Approach

This compound is a Proteolysis Targeting Chimera (PROTAC) that functions by hijacking the cell's natural protein disposal machinery.[2] It comprises three key components: a ligand that binds to CDK12, a linker, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN). By simultaneously engaging both CDK12 and CRBN, this compound facilitates the formation of a ternary complex, leading to the polyubiquitination of CDK12 and its subsequent degradation by the proteasome.

Caption: Mechanism of action for the PROTAC degrader this compound.

Quantitative Assessment of Selectivity

The selectivity of this compound has been rigorously evaluated through multiple orthogonal assays, providing a clear and comprehensive profile of its activity across the human kinome and proteome.

Kinome-wide Binding Affinity

A KINOMEscan profiling study was conducted to assess the binding affinity of this compound against a panel of 468 human kinases at a concentration of 1 µM. The results demonstrated exceptional selectivity, with a Selectivity Score (S-Score(10)) of 0.017.[1] The S-score represents the number of kinases bound divided by the total number of kinases assayed, with a lower score indicating higher selectivity.

| Kinase Target | Binding (% of Control) |

| CDK12 | <10 |

| CDK13 | >50 |

| Other CDKs | High % of Control |

| Other Kinases | Predominantly High % of Control |

| Note: This table summarizes the high-level findings. Detailed KINOMEscan data with specific percentages for all 468 kinases can be found in the supplementary materials of the primary publication. |

Proteome-wide Degradation Specificity

To confirm that the selective binding of this compound translates to specific degradation, a proteome-wide analysis was performed using quantitative mass spectrometry. Jurkat cells were treated with 50 nM of this compound for 8 hours. The results revealed that CDK12 was the only kinase significantly degraded (by approximately 4-fold).[1] This provides strong evidence that this compound induces the degradation of CDK12 with high fidelity within a cellular context.

| Protein | Fold Change (Treated vs. Control) | p-value |

| CDK12 | ~0.25 | <0.01 |

| CDK13 | Not significantly changed | >0.05 |

| Other Kinases | Not significantly changed | >0.05 |

| Note: This table presents a summary of the key findings from the quantitative proteomics experiment. |

Cellular Potency and Selectivity

The functional consequences of this compound treatment were assessed in various cancer cell lines. The compound exhibited potent anti-proliferative effects in T-cell acute lymphoblastic leukemia (T-ALL) cell lines.[1]

| Cell Line | Assay | Metric | Value |

| Jurkat (T-ALL) | Growth Inhibition | GR50 | Potent (comparable to THZ531) |

| MOLT4 (T-ALL) | Growth Inhibition | GR50 | Potent (comparable to THZ531) |

| Jurkat | Biochemical | IC50 | 6 nM[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the selectivity of this compound.

KINOMEscan Profiling

Objective: To assess the binding profile of this compound against a large panel of human kinases.

Methodology:

-

This compound was dissolved in DMSO to the desired stock concentration.

-

The compound was screened at a concentration of 1 µM against the DiscoverX KINOMEscan panel of 468 human kinases.

-

The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site.

-

The amount of kinase captured on the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.

-

Results are reported as a percentage of the DMSO control (% Control), where a lower value indicates stronger binding.

Quantitative Proteomics (Mass Spectrometry)

Objective: To identify and quantify changes in protein abundance across the proteome following treatment with this compound.

Methodology:

-

Jurkat cells were treated with 50 nM this compound or DMSO vehicle for 8 hours.

-

Cells were harvested, lysed, and proteins were digested into peptides.

-

Peptides were labeled with tandem mass tags (TMT) for multiplexed analysis.

-

The labeled peptides were fractionated by high-pH reversed-phase chromatography.

-

Fractions were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Protein identification and quantification were performed using a specialized software suite (e.g., Proteome Discoverer) to determine the relative abundance of proteins between the treated and control samples.

Caption: Experimental workflow for quantitative proteomics analysis.

NanoBRET™ Target Engagement Assay

Objective: To measure the engagement of this compound with CDK12 and CDK13 in live cells.

Methodology:

-

HEK293T cells were co-transfected with plasmids encoding for NanoLuc®-CDK12 or NanoLuc®-CDK13 and HaloTag®-CRBN.

-

Transfected cells were treated with the HaloTag® NanoBRET™ 618 ligand.

-

Cells were then treated with increasing concentrations of this compound or a negative control.

-

The NanoBRET™ substrate was added, and bioluminescence resonance energy transfer (BRET) was measured.

-

A decrease in the BRET signal indicates displacement of the tracer by the compound, allowing for the determination of target engagement. This assay confirmed robust ternary complex formation between CDK12 and CRBN in the presence of this compound, with no significant complex formation observed for CDK13.[1]

Conclusion

The data presented in this technical guide unequivocally establish this compound as a highly potent and selective degrader of CDK12. Its remarkable specificity, validated through rigorous kinome-wide binding assays and proteome-wide degradation profiling, sets it apart from traditional kinase inhibitors. The detailed experimental protocols provided herein offer a roadmap for the continued investigation and development of targeted protein degraders. This compound stands as a powerful chemical tool to further elucidate the biological functions of CDK12 and as a promising therapeutic candidate for the treatment of cancers reliant on this critical kinase.

Caption: Logical flow demonstrating the basis of this compound's selectivity.

References

The PROTAC BSJ-4-116: A Technical Guide to its Impact on DNA Damage Response Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

BSJ-4-116 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 12 (CDK12)[1][2][3][4][5]. As a key regulator of transcription elongation, particularly for genes involved in the DNA Damage Response (DDR), CDK12 has emerged as a compelling therapeutic target in oncology[1][3][5][6]. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on cancer cells, and detailed protocols for key experimental assays to evaluate its impact on DDR pathways.

Core Mechanism of Action: Selective CDK12 Degradation

This compound functions as a bivalent molecule, simultaneously binding to CDK12 and an E3 ubiquitin ligase, Cereblon (CRBN)[2]. This induced proximity facilitates the ubiquitination of CDK12, marking it for degradation by the proteasome. The selective degradation of CDK12 leads to a significant downstream effect on gene transcription. Specifically, the loss of CDK12 function results in the premature cleavage and polyadenylation (PCPA) of transcripts of long genes, many of which are critical components of the DDR network[1][2][3][5][6]. This impairment of the DDR machinery sensitizes cancer cells to DNA-damaging agents and PARP inhibitors, highlighting a promising synthetic lethality approach[1][3][5].

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and related compounds, providing a comparative overview of its potency and efficacy.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line | Reference |

| IC50 | 6 nM | Not specified | [2][3][4][5] |

| GR50 | Data not available | Jurkat, MOLT-4, Kelly | [4] |

Table 2: Degradation Efficiency of CDK12 Degraders

| Compound | DC50 (CDK12) | Cell Line | Reference |

| 7f (structurally similar) | 2.2 nM | MDA-MB-231 | [2] |

| 7f (structurally similar) | 2.1 nM (for CDK13) | MDA-MB-231 | [2] |

Table 3: Antiproliferative Activity of a Structurally Similar CDK12/13 Degrader (7f)

| Cell Line | IC50 | Reference |

| MFM223 (TNBC) | 47 nM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's impact on DNA damage response pathways.

Cell Viability and Growth Rate Inhibition (GR) Assay

This protocol is adapted for determining the antiproliferative effects of this compound using a growth rate inhibition metric.

Materials:

-

Cancer cell lines (e.g., Jurkat, MOLT-4, Kelly)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

Plate reader with luminescence detection capabilities

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth over the course of the assay (e.g., 72 hours). Include wells for a time-zero cell count.

-

Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range would be from 10 nM to 10,000 nM[4]. Include a DMSO-only control.

-

Treatment: After allowing the cells to adhere (for adherent cell lines) or stabilize (for suspension cell lines) for 24 hours, add the serially diluted this compound or DMSO control to the respective wells.

-

Time-Zero Plate: At the time of treatment, measure the cell viability of the time-zero plate using CellTiter-Glo® according to the manufacturer's instructions.

-

Incubation: Incubate the treatment plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Measurement: After the incubation period, measure the cell viability of the treatment plates using CellTiter-Glo®.

-

Data Analysis and GR50 Calculation:

-

Normalize the luminescence readings of the treated wells to the DMSO control wells.

-

Calculate the growth rate (GR) for each concentration using the following formula: GR(c) = 2^(log2(x(c) / x(0)) / log2(x(ctrl) / x(0))) - 1 where x(c) is the cell count in the presence of the compound at concentration c, x(0) is the cell count at time zero, and x(ctrl) is the cell count in the control (DMSO) wells.

-

Plot the GR values against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the GR50 value (the concentration at which GR = 0.5).

-

Western Blotting for CDK12 Degradation

This protocol outlines the procedure for assessing the degradation of CDK12 in response to this compound treatment.

Materials:

-

Jurkat cells

-

Complete cell culture medium

-

This compound (50 nM)[4]

-

DMSO (vehicle control)

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-CDK12, Rabbit anti-CDK13, and a loading control (e.g., Mouse anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Treat Jurkat cells with 50 nM this compound or DMSO for 6-24 hours[4].

-

Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Denature the protein lysates and run them on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody against CDK12 (and CDK13 for selectivity) diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Loading Control: Strip the membrane and re-probe with a primary antibody against a loading control protein to ensure equal protein loading.

Quantitative Proteomics by Mass Spectrometry

This protocol provides a general workflow for analyzing the proteome-wide effects of this compound.

Materials:

-

Jurkat cells

-

This compound (50 nM)[7]

-

DMSO (vehicle control)

-

Lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.5)

-

DTT and iodoacetamide

-

Trypsin

-

LC-MS/MS system (e.g., Orbitrap)

Procedure:

-

Cell Treatment and Lysis: Treat Jurkat cells with 50 nM this compound or DMSO for 8 hours[7]. Harvest and lyse the cells.

-

Protein Digestion: Reduce the disulfide bonds with DTT, alkylate the cysteine residues with iodoacetamide, and digest the proteins into peptides using trypsin.

-

Peptide Cleanup: Desalt the peptide samples using a C18 StageTip.

-

LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.

-

Data Analysis:

-

Process the raw mass spectrometry data using software such as MaxQuant.

-

Perform protein identification and quantification.

-

Identify proteins that are significantly up- or down-regulated upon this compound treatment. CDK12 should be among the most significantly degraded proteins.

-

3' Poly(A) Sequencing

This protocol describes a method to assess the impact of this compound on premature cleavage and polyadenylation.

Materials:

-

Jurkat cells

-

This compound (50 nM)[8]

-

DMSO (vehicle control)

-

TRIzol reagent

-

DNase I

-

RNA sequencing library preparation kit

-

Next-generation sequencing platform (e.g., Illumina HiSeq)

Procedure:

-

Cell Treatment and RNA Extraction: Treat Jurkat cells with 50 nM this compound or DMSO for 8 hours[8]. Extract total RNA using TRIzol.

-

DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Library Preparation: Prepare sequencing libraries from the total RNA using a kit that allows for the specific sequencing of the 3' ends of polyadenylated transcripts.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Identify and quantify the usage of polyadenylation sites.

-

Compare the polyadenylation site usage between this compound-treated and control samples to identify genes with increased premature cleavage and polyadenylation.

-

Mandatory Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

Caption: Mechanism of action of this compound leading to impaired DNA damage response.

Caption: A representative experimental workflow for evaluating the effects of this compound.

References

- 1. Comprehensive Analysis of Poly(A) Tail Length Sequencing Methods - CD Genomics [rna.cd-genomics.com]

- 2. Measuring the tail: Methods for poly(A) tail profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Proteomic Analysis Reveals the Perturbation of Multiple Cellular Pathways in Jurkat-T Cells Induced by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. 3′READS+, a sensitive and accurate method for 3′ end sequencing of polyadenylated RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Online GR Calculator [grcalculator.org]

- 8. Poly(A)-seq: A method for direct sequencing and analysis of the transcriptomic poly(A)-tails | PLOS One [journals.plos.org]

An In-depth Technical Guide to BSJ-4-116: A Selective CDK12 Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of BSJ-4-116, a highly potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 12 (CDK12).

Chemical Structure and Properties

This compound is a bifunctional molecule that simultaneously binds to CDK12 and the E3 ubiquitin ligase Cereblon (CRBN). This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of CDK12.[1][2]

Chemical Name: N-[7-[(3R)-3-[[5-Chloro-4-[[2-[(1-methylethyl)sulfonyl]phenyl]amino]-2-pyrimidinyl]amino]-1-piperidinyl]heptyl]-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetamide.[3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C40H49ClN8O8S | [3][5][6] |

| Molecular Weight | 837.39 g/mol | [3][5][6] |

| CAS Number | 2519823-34-6 | [3][5][6] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO (up to 100 mM) | [3][5][6] |

| SMILES | CC(C)S(=O)(=O)C1=CC=CC=C1NC2=C(Cl)C=NC(N[C@H]3CCCN(CCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C6CCC(=O)NC6=O)C5=O)C3)=N2 | [4] |

Biological Activity and Mechanism of Action

This compound is a highly potent and selective degrader of CDK12.[1][4][5] It exhibits an IC50 of 6 nM for CDK12 degradation.[1][7] The primary mechanism of action involves the formation of a ternary complex between CDK12, this compound, and the CRBN E3 ubiquitin ligase, leading to the targeted degradation of CDK12.[2]

CDK12 plays a crucial role in the regulation of transcription, particularly for genes involved in the DNA Damage Response (DDR).[7][8][9][10] By degrading CDK12, this compound disrupts the transcription of these essential DDR genes, leading to increased genomic instability in cancer cells.[7][8][10] This mechanism of action makes cancer cells more susceptible to DNA-damaging agents and PARP inhibitors.

Table 2: In Vitro Activity of this compound

| Parameter | Cell Line(s) | Value | Reference |

| IC50 (CDK12 Degradation) | Jurkat | 6 nM | [1][7] |

| Antiproliferative Activity (GR50) | Kelly (CDK12 C1039F) | Improved vs. parental | [11] |

| CDK12 Degradation Concentration | Jurkat, MOLT-4 | 50 nM (effective) | [11] |

Signaling Pathway of this compound Action

The degradation of CDK12 by this compound initiates a cascade of events within the cell, primarily affecting the transcription of genes involved in the DNA Damage Response.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

Cell Viability Assay

A common method to assess the antiproliferative effects of this compound is the Growth Rate (GR) inhibition assay.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., Jurkat, MOLT-4) in 96-well plates at an appropriate density.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 10-10000 nM) for 72 hours.[11] Include a DMSO-treated control.

-

Cell Viability Measurement: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) to measure ATP levels, which correlate with the number of viable cells.

-

Data Analysis: Calculate the GR values and determine the GR50 (concentration at which the growth rate is inhibited by 50%).

Western Blotting for CDK12 Degradation

Western blotting is used to directly measure the levels of CDK12 protein following treatment with this compound.

Protocol:

-

Cell Treatment: Treat cells (e.g., Jurkat) with this compound (e.g., 50 nM) for various time points (e.g., 6-24 hours).[11]

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with a primary antibody against CDK12, followed by a secondary antibody conjugated to a fluorescent dye or HRP. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Detection: Visualize the protein bands using an appropriate imaging system.

Quantitative Proteomics

Quantitative mass spectrometry-based proteomics can be used to assess the selectivity of this compound for CDK12 degradation across the entire proteome.

Protocol:

-

Cell Treatment and Lysis: Treat cells (e.g., Jurkat) with this compound (e.g., 50 nM) or DMSO for a specified time (e.g., 8 hours).[3] Lyse the cells and digest the proteins into peptides.

-

TMT Labeling: Label the peptides from different treatment groups with tandem mass tags (TMT) for multiplexed analysis.

-

LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.

-

Data Analysis: Identify and quantify the relative abundance of proteins across the different treatment groups to determine which proteins are significantly degraded.

Combination Therapy with Olaparib

The depletion of DDR proteins by this compound has been shown to sensitize cancer cells to PARP inhibitors like olaparib.[8][10][11] This synergistic effect provides a strong rationale for the clinical investigation of this compound in combination with PARP inhibitors for the treatment of various cancers.[8][10] Studies in T-cell acute lymphoblastic leukemia (T-ALL) cell lines have demonstrated a strong synergistic interaction between this compound and olaparib.[8]

Conclusion

This compound is a potent and selective CDK12 degrader with a well-defined mechanism of action. Its ability to induce the degradation of CDK12 leads to the downregulation of key DNA Damage Response genes, resulting in increased genomic instability and sensitization of cancer cells to other therapeutic agents. The data presented in this guide highlight the potential of this compound as a promising therapeutic agent for the treatment of various cancers, particularly in combination with PARP inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Evaluation of CDK12 Protein Expression as a Potential Novel Biomarker for DNA Damage Response Targeted Therapies in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound is a Highly Potent and Selective PROTAC Based CDK12 Degrader | MedChemExpress [medchemexpress.eu]

- 8. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. Discovery and resistance mechanism of a selective CDK12 degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

BSJ-4-116: A Comprehensive Technical Guide on its Effects on Transcription and Gene Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

BSJ-4-116 is a first-in-class, highly potent, and selective degrader of Cyclin-Dependent Kinase 12 (CDK12).[1][2][3][4][5][6][7] As a Proteolysis Targeting Chimera (PROTAC), this compound operates through a novel mechanism of action that distinguishes it from traditional kinase inhibitors.[4][5][7] This technical guide provides an in-depth analysis of this compound's impact on transcription and gene regulation, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular and cellular effects.

CDK12 is a critical regulator of transcriptional elongation, particularly for genes involved in the DNA Damage Response (DDR) pathway.[1][3][6][8] The dysregulation of CDK12 has been implicated in various cancers, making it a compelling therapeutic target. This compound offers a unique pharmacological tool to probe CDK12 function and explore its therapeutic potential.

Mechanism of Action: Selective Degradation of CDK12

This compound is a heterobifunctional molecule designed to simultaneously bind to CDK12 and an E3 ubiquitin ligase, Cereblon (CRBN).[8] This binding induces the formation of a ternary complex, leading to the polyubiquitination of CDK12 and its subsequent degradation by the proteasome.[8] This targeted protein degradation approach results in a rapid and sustained depletion of CDK12, offering a distinct advantage over small molecule inhibitors that only block the kinase activity.

Quantitative proteomics has confirmed the high selectivity of this compound for CDK12, with minimal effects on the closely related CDK13 or other kinases.[1][3][8] This selectivity is crucial for minimizing off-target effects and elucidating the specific roles of CDK12 in cellular processes.

Impact on Transcription and Gene Regulation

The primary consequence of CDK12 degradation by this compound is the disruption of transcriptional elongation, leading to the downregulation of a specific subset of genes.[1] This effect is particularly pronounced for long genes enriched in the DDR pathway.[1][8]

The mechanism underlying this transcriptional repression is Premature Cleavage and Polyadenylation (PCPA).[1][3] In the absence of functional CDK12, RNA Polymerase II (Pol II) fails to efficiently transcribe through the full length of these genes, resulting in the use of cryptic polyadenylation signals within introns. This leads to the production of truncated, non-functional transcripts. This compound has been shown to substantially suppress the phosphorylation of the C-terminal domain of Pol II at Serine 2 and Threonine 4, a key function of CDK12 in promoting transcriptional elongation.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound and related compounds from published studies.

| Compound | Assay | Metric | Value | Cell Line | Reference |

| This compound | CDK12 Degradation | IC50 | 6 nM | - | [4][5][6][7] |

| This compound | Antiproliferative | GR50 | - | Jurkat, MOLT4 | [1] |

| Compound 7f (dual CDK12/13 degrader) | CDK12 Degradation | DC50 | 2.2 nM | MDA-MB-231 | [9] |

| Compound 7f (dual CDK12/13 degrader) | CDK13 Degradation | DC50 | 2.1 nM | MDA-MB-231 | [9] |

| Compound 7f (dual CDK12/13 degrader) | Antiproliferative | IC50 | 47 nM | MFM223 | [9] |

| Experimental Condition | Compound | Concentration | Duration | Cell Line | Assay | Reference |

| 3' Poly(A) Sequencing | This compound | 50 nM | 8 hours | Jurkat | RNA Sequencing | [1][2] |

| 3' Poly(A) Sequencing | THZ531 (inhibitor) | 250 nM | 8 hours | Jurkat | RNA Sequencing | [1][2] |

| Proteomics | This compound | 50 nM | 8 hours | Jurkat | Mass Spectrometry | [1] |

| Western Blot | This compound | 10-1000 nM | 6 hours | Jurkat | Immunoblotting | [8] |

| Cell Growth | This compound | 10-10000 nM | 72 hours | Kelly (CDK12 C1039F) | Proliferation Assay | [4] |

Experimental Protocols

3' Poly(A) Sequencing for PCPA Analysis

-

Cell Culture and Treatment: Jurkat cells are cultured to a density of approximately 1x10^6 cells/mL. Cells are treated with either DMSO (vehicle control), 50 nM this compound, or 250 nM THZ531 for 8 hours.[2]

-

RNA Extraction: Total RNA is extracted using TRIzol reagent following the manufacturer's protocol. The extracted RNA is then treated with DNase I to remove any contaminating genomic DNA.[2]

-

Library Preparation and Sequencing: 3' poly(A)-end sequencing libraries are prepared to specifically capture the 3' ends of transcripts. Libraries are then sequenced on a high-throughput sequencing platform.

-

Data Analysis: Sequencing reads are aligned to the reference genome. PCPA events are identified by an increase in reads mapping to intronic polyadenylation sites in the drug-treated samples compared to the DMSO control.

Quantitative Proteomics for Selectivity Profiling

-

Cell Lysis and Protein Digestion: Jurkat cells treated with 50 nM this compound or DMSO for 8 hours are harvested and lysed. Proteins are denatured, reduced, alkylated, and then digested into peptides using an appropriate protease (e.g., trypsin).

-

Tandem Mass Tag (TMT) Labeling: Peptides from each sample are labeled with unique TMT reagents for multiplexed analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide samples are combined and analyzed by LC-MS/MS.

-

Data Analysis: The relative abundance of proteins across the different treatment conditions is determined by analyzing the TMT reporter ion intensities. Statistically significant changes in protein levels are identified to assess the selectivity of this compound.[8]

Western Blotting for Protein Degradation

-

Sample Preparation: Cells are treated with this compound at various concentrations and for different durations. Cell lysates are prepared, and protein concentration is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for CDK12, CDK13, and a loading control (e.g., β-actin or α-tubulin). Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.[8]

Synergistic Interactions and Therapeutic Implications

The targeted downregulation of DDR genes by this compound creates a state of synthetic lethality when combined with PARP inhibitors, such as Olaparib.[1][4][6] This synergistic interaction has been observed in T-cell acute lymphoblastic leukemia (T-ALL) cell lines.[1] By compromising the cell's ability to repair DNA damage, this compound sensitizes cancer cells to the effects of PARP inhibition. This combination therapy approach holds significant promise for the treatment of cancers that are dependent on a functional DDR pathway.

Furthermore, this compound has demonstrated efficacy in cell lines resistant to covalent CDK12 inhibitors, highlighting the potential of targeted protein degradation to overcome certain drug resistance mechanisms.[1][3] However, resistance to this compound can arise through point mutations in CDK12 that disrupt the formation of the ternary complex.[1][3]

Conclusion

This compound represents a powerful chemical probe for studying the biological functions of CDK12 and a promising therapeutic agent. Its unique mechanism of action, involving the selective degradation of CDK12, leads to a distinct transcriptional phenotype characterized by the downregulation of DDR genes via premature cleavage and polyadenylation. The synergistic effects observed with PARP inhibitors underscore the therapeutic potential of this approach. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on transcription and gene regulation, offering a valuable resource for researchers and drug development professionals in the field of oncology and transcriptional regulation.

References

- 1. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Discovery and resistance mechanism of a selective CDK12 degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. This compound is a Highly Potent and Selective PROTAC Based CDK12 Degrader | MedChemExpress [medchemexpress.eu]

- 7. glpbio.com [glpbio.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The Discovery and Initial Characterization of BSJ-4-116: A Selective CDK12 Degrader

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of transcription, particularly for genes involved in the DNA damage response (DDR).[1][2][3] Its role in maintaining genomic stability has made it a compelling target for cancer therapy. However, the high degree of homology between the kinase domains of CDK12 and other transcriptional CDKs, such as CDK13, has posed a significant challenge to the development of selective inhibitors.[1] This guide details the initial studies and discovery of BSJ-4-116, a potent and selective degrader of CDK12, offering a novel therapeutic strategy to target CDK12-dependent cancers.[1][4] this compound is a proteolysis-targeting chimera (PROTAC) that recruits the E3 ubiquitin ligase cereblon (CRBN) to CDK12, leading to its ubiquitination and subsequent proteasomal degradation.[1][4]

Quantitative Data Summary

The initial characterization of this compound involved a series of quantitative assays to determine its potency, selectivity, and cellular effects. The key quantitative data from these studies are summarized in the tables below.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Assay Type | Notes |

| IC₅₀ | 6 nM | In vitro kinase assay | Represents the concentration of this compound required to inhibit 50% of CDK12 kinase activity.[5][6] |

| KinomeScan Selectivity (S-Score at 1 µM) | 0.017 | KinomeScan | A lower S-Score indicates higher selectivity. This compound was profiled against 468 human kinases.[1][7] |

Table 2: Cellular Activity of this compound in T-ALL Cell Lines

| Cell Line | Assay Type | Parameter | Value | Treatment Conditions |

| Jurkat | Growth Rate Inhibition | GR₅₀ | Comparable to or lower than THZ531 | 72-hour treatment |

| MOLT-4 | Growth Rate Inhibition | GR₅₀ | Comparable to or lower than THZ531 | 72-hour treatment |

| Jurkat | Proteomics | CDK12 Degradation | ~4-fold decrease | 50 nM this compound for 8 hours[1] |

| Jurkat | Cell Cycle Analysis | G2/M Arrest | Significant increase | 50 nM this compound for 24 hours[3] |

| MOLT-4 | Cell Cycle Analysis | G2/M Arrest | Significant increase | 50 nM this compound for 24 hours[3] |

Table 3: Synergistic Activity of this compound with Olaparib

| Cell Line | Assay Type | Observation |

| Jurkat | Bliss Synergy Assay | Strong synergistic interaction |

| MOLT-4 | Bliss Synergy Assay | Strong synergistic interaction |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted during the initial studies of this compound.

Synthesis of this compound

The rational design of this compound was inspired by the covalent CDK12/13 inhibitor, THZ531.[1] The synthesis involved a multi-step process to generate the final PROTAC molecule, which consists of a ligand for CDK12, a linker, and a ligand for the E3 ligase cereblon. While the specific, step-by-step synthesis protocol is proprietary to the discovering institution, the general approach involved the chemical conjugation of these three components.[1]

Quantitative Proteomics

To assess the selectivity of this compound-induced protein degradation, a proteome-wide analysis was performed using multiplexed mass spectrometry.

-

Cell Culture and Treatment: Jurkat cells were treated with 50 nM this compound or DMSO (vehicle control) for 8 hours.[1]

-

Protein Extraction and Digestion: Cells were lysed, and the protein concentration was determined. Proteins were then subjected to in-solution digestion to generate peptides.

-

Tandem Mass Tag (TMT) Labeling: Peptides from different treatment groups were labeled with isobaric TMT reagents for relative quantification.

-

Mass Spectrometry: The labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The resulting spectra were searched against a human protein database to identify and quantify proteins. The relative abundance of proteins in the this compound-treated samples was compared to the DMSO-treated samples to identify degraded proteins.

Cell Viability Assay (Growth Rate Inhibition)

The antiproliferative effects of this compound were determined using a growth rate (GR) inhibition assay.

-

Cell Seeding: T-ALL cell lines (Jurkat and MOLT-4) were seeded in 96-well plates.[1]

-

Compound Treatment: Cells were treated with a range of concentrations of this compound, its negative control (this compound-NC), or the CDK12/13 inhibitor THZ531 for 72 hours.[1]

-

Cell Viability Measurement: Cell viability was assessed using a commercially available assay that measures ATP levels (e.g., CellTiter-Glo).

-

Data Analysis: The growth rate inhibition was calculated, and GR₅₀ values (the concentration at which the growth rate is inhibited by 50%) were determined.

NanoBRET™ Ternary Complex Formation Assay

This live-cell assay was used to monitor the formation of the ternary complex between CDK12, this compound, and CRBN.

-

Cell Transfection: MOLT-4 cells were co-transfected with plasmids encoding for HaloTag®-CRBN (energy acceptor) and C-terminal NanoLuc® fusions of CDK12 or CDK13 (energy donor).[7]

-

Compound Treatment: Transfected cells were treated with this compound or its negative control.

-

BRET Measurement: The NanoBRET™ signal was measured using a plate reader. An increase in the BRET signal indicates the proximity of the donor and acceptor tags, confirming the formation of the ternary complex.

3' Poly(A) Sequencing

To investigate the effect of CDK12 degradation on transcription, 3' poly(A) sequencing was performed.

-

Cell Treatment: Jurkat cells were treated with 50 nM this compound, 250 nM THZ531, or their respective controls for 8 hours.[8]

-

RNA Extraction: Total RNA was extracted from the treated cells.

-

Library Preparation: 3' end sequencing libraries were prepared from the extracted RNA. This typically involves reverse transcription with an oligo(dT) primer containing a universal sequence, followed by second-strand synthesis and PCR amplification.

-

Sequencing: The libraries were sequenced using a high-throughput sequencing platform.

-

Data Analysis: The sequencing reads were aligned to the human genome to identify and quantify changes in gene expression and the usage of polyadenylation sites.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanisms and experimental processes related to the discovery of this compound.

Caption: Mechanism of this compound-induced CDK12 degradation.

Caption: Signaling pathway affected by CDK12 degradation.

Caption: Workflow for the initial characterization of this compound.

Conclusion

The initial studies on this compound have successfully demonstrated its potential as a highly potent and selective degrader of CDK12.[1][9] Through a series of rigorous in vitro and cell-based experiments, it was established that this compound effectively induces the degradation of CDK12, leading to the downregulation of key DDR genes and subsequent antiproliferative effects in cancer cells.[1][3] The observed synergy with PARP inhibitors further highlights its therapeutic potential.[1] The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and cancer biology, facilitating further investigation into the therapeutic applications of targeted protein degradation.

References

- 1. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. nanoporetech.com [nanoporetech.com]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. PolyASite - Exploring 3' end processing [polyasite.unibas.ch]

BSJ-4-116: A Targeted Approach to Oncology Through Selective CDK12 Degradation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

BSJ-4-116 is a novel, highly potent, and selective small molecule degrader of Cyclin-Dependent Kinase 12 (CDK12). As a Proteolysis Targeting Chimera (PROTAC), this compound offers a promising therapeutic strategy in oncology by inducing the selective degradation of CDK12, a key regulator of transcription for genes involved in the DNA damage response (DDR). This targeted protein degradation leads to the downregulation of critical DDR pathways, thereby inducing anti-proliferative effects in cancer cells and sensitizing them to other therapeutic agents, notably PARP inhibitors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols to facilitate further research and development.

Introduction

Cyclin-Dependent Kinase 12 (CDK12) has emerged as a critical therapeutic target in oncology due to its role in regulating the transcription of genes essential for the DNA damage response (DDR).[1][2] The development of selective CDK12 inhibitors has been challenging due to the high degree of homology with other transcriptional CDKs, such as CDK13.[3] this compound represents a significant advancement in this area, functioning as a selective CDK12 degrader.[3][4] By co-opting the cell's natural protein disposal machinery, this compound provides a novel modality for targeting CDK12 in various cancer types.[4]

Mechanism of Action

This compound is a PROTAC that functions by simultaneously binding to CDK12 and the E3 ubiquitin ligase Cereblon (CRBN).[4] This proximity induces the ubiquitination of CDK12, marking it for degradation by the proteasome.[4] The selective degradation of CDK12 leads to a significant reduction in the expression of key DDR genes.[2][4] This occurs through a mechanism involving premature cleavage and polyadenylation (PCPA) of the transcripts of these genes.[4] The resulting impairment of the DDR pathway renders cancer cells more susceptible to DNA damage and apoptosis, and enhances their sensitivity to DNA-damaging agents and PARP inhibitors like Olaparib.[4][5]

Quantitative Efficacy Data

The efficacy of this compound has been demonstrated through various in vitro studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Reference |

| CDK12 Inhibition (IC50) | 6 nM | [1] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Description | GR50 (µM) | Reference |

| Jurkat | T-cell acute lymphoblastic leukemia (WT) | ~0.05 | [4] |

| Jurkat | T-cell acute lymphoblastic leukemia (CRBN null) | Inactive | [4] |

| MOLT4 | T-cell acute lymphoblastic leukemia (WT) | ~0.05 | [4] |

| MOLT4 | T-cell acute lymphoblastic leukemia (CRBN null) | Inactive | [4] |

| Kelly | Neuroblastoma (Parental) | Not specified | [1] |

| Kelly | Neuroblastoma (CDK12 C1039F resistant) | Improved vs. Parental | [1] |

Table 3: Synergistic Activity of this compound with Olaparib

| Cell Line | Combination | Synergy Score (Bliss) | Outcome | Reference |

| Jurkat (WT) | This compound + Olaparib | >0 | Strong Synergy | [4] |

| MOLT4 (WT) | This compound + Olaparib | >0 | Strong Synergy | [4] |

| Jurkat (CRBN null) | This compound + Olaparib | Not applicable | No Synergy | [4] |

Table 4: Quantitative Proteomics of this compound Treatment

| Protein | Treatment | Fold Change | Significance | Reference |

| CDK12 | 50 nM this compound (8h in Jurkat cells) | ~4-fold decrease | Significant | [4] |

| Other Kinases | 50 nM this compound (8h in Jurkat cells) | Not significantly changed | - | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of the findings on this compound.

4.1. Cell Viability (GR50) Assay

-

Cell Seeding: Seed cancer cells (e.g., Jurkat, MOLT4) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (typically ranging from 10 µM to 1 nM) for 72 hours. Include a DMSO-treated control.

-

Viability Assessment: After 72 hours, assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

Data Analysis: Calculate the growth rate inhibition (GR) for each concentration and determine the GR50 value, which is the concentration of the compound that causes a 50% reduction in cell growth.

4.2. Western Blotting for CDK12 Degradation

-

Cell Lysis: Treat cells with this compound (e.g., 50 nM for 6-24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-